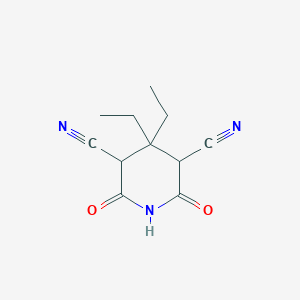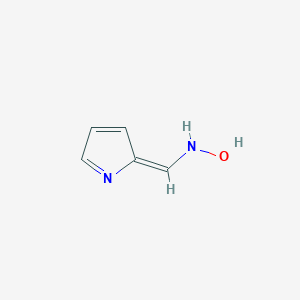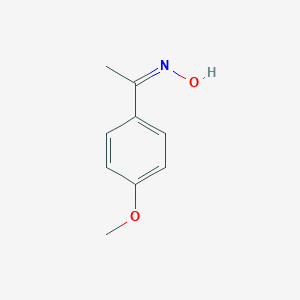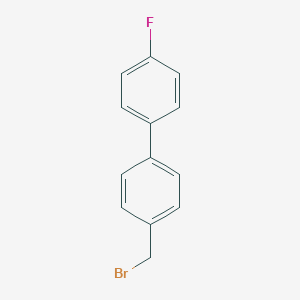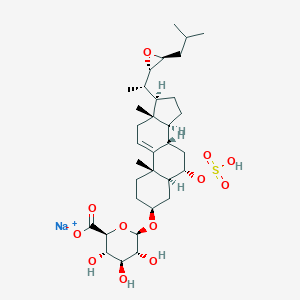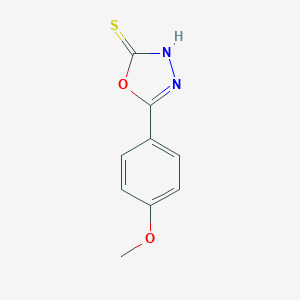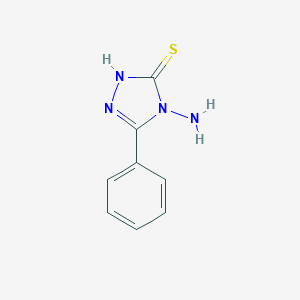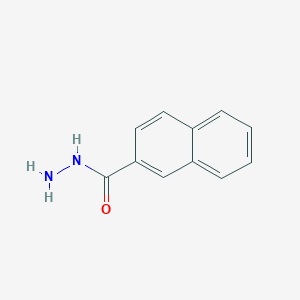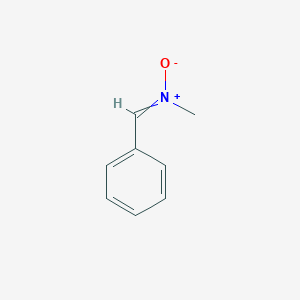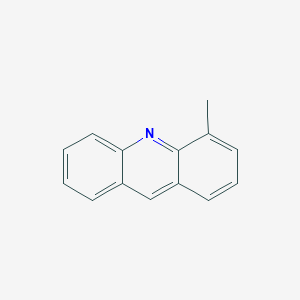
4-Methylacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylacridine is a heterocyclic organic compound that belongs to the acridine family. It is a yellow crystalline solid with a melting point of 98-100°C. 4-Methylacridine has been found to exhibit various biological activities, including antitumor, antibacterial, and antiviral properties.
Wirkmechanismus
The mechanism of action of 4-Methylacridine is not fully understood. However, it has been suggested that it may inhibit DNA synthesis and induce apoptosis in cancer cells. It may also inhibit bacterial growth by disrupting the bacterial cell membrane. The antiviral activity of 4-Methylacridine is thought to be due to its ability to interfere with viral replication.
Biochemische Und Physiologische Effekte
4-Methylacridine has been found to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane. In addition, 4-Methylacridine has been found to exhibit hepatotoxicity in rats at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methylacridine in lab experiments is its broad-spectrum biological activity. It can be used in various assays to study the effects of compounds on cancer cells, bacteria, and viruses. However, one limitation of using 4-Methylacridine is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Methylacridine. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer, bacterial infections, and viral infections. Another direction is to study its toxicity in more detail and to develop safer derivatives of 4-Methylacridine. Additionally, 4-Methylacridine can be used as a starting material for the synthesis of other biologically active compounds. Therefore, future research can focus on the synthesis and evaluation of novel derivatives of 4-Methylacridine.
Synthesemethoden
The synthesis of 4-Methylacridine can be achieved through several methods. One of the most common methods is the condensation of 4-methoxyphenylacetic acid with formamide in the presence of phosphorus pentoxide. Another method involves the reaction of 4-methoxyphenylacetonitrile with sodium hydroxide in the presence of copper powder. The yield of 4-Methylacridine from these methods ranges from 50-80%.
Wissenschaftliche Forschungsanwendungen
4-Methylacridine has been extensively studied for its biological activities. It has been found to exhibit antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. It has also been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria. Additionally, 4-Methylacridine has been shown to possess antiviral activity against herpes simplex virus type 1 and type 2.
Eigenschaften
CAS-Nummer |
610-51-5 |
|---|---|
Produktname |
4-Methylacridine |
Molekularformel |
C14H11N |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
4-methylacridine |
InChI |
InChI=1S/C14H11N/c1-10-5-4-7-12-9-11-6-2-3-8-13(11)15-14(10)12/h2-9H,1H3 |
InChI-Schlüssel |
SKLZCRNUJKGGRW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=CC3=CC=CC=C3N=C12 |
Kanonische SMILES |
CC1=CC=CC2=CC3=CC=CC=C3N=C12 |
Andere CAS-Nummern |
610-51-5 |
Löslichkeit |
0.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



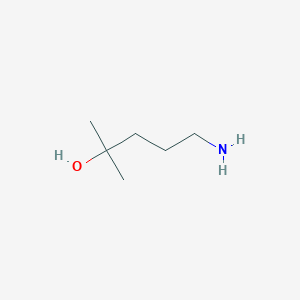
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
